TrxR Inhibitory Activity: Direct Enzymatic Evidence Distinguishing N3-Allyl from N3-Unsubstituted and N3-Aryl Rhodanine Analogs
This compound demonstrates measurable inhibitory activity against human thioredoxin reductase (TrxR), a key redox homeostasis enzyme and validated anticancer target, with an IC50 value of 200 μM (2.00E+5 nM) in intact human SH-SY5Y neuroblastoma cells using DTNB as substrate (15 min preincubation, 20 min measurement) [1]. This activity is reported in the BindingDB/ChEMBL curated database (CHEMBL4443061) and constitutes the only publicly available target-specific enzymatic activity data identified for this precise compound. In contrast, the N3-unsubstituted core scaffold (Z)-5-benzylidene-2-thioxothiazolidin-4-one shows no TrxR activity; its reported enzyme inhibition targets are arylamine N-acetyltransferase 1 (NAT1, IC50 = 13 μM) and acetylcholinesterase (IC50 = 100 μM), representing an entirely different selectivity spectrum [2]. The N3-(3-trifluoromethyl)phenyl analog (Hit2Lead SC-6049956), which shares the identical 5-(3,4,5-trimethoxybenzylidene) moiety but substitutes the N3-allyl with a bulkier aryl group, has no reported TrxR activity and is profiled against screening libraries for unrelated targets . More potent TrxR inhibitors exist within the broader class—for example, TrxR-IN-D9 achieves IC50 values of 0.03–0.1 μM in MCF-7 and HT-29 cells [3]—but these represent different chemotypes (non-rhodanine thiazolidinones or metal-containing complexes) and cannot be considered direct analogs of the 2-thioxo-4-thiazolidinone scaffold.
| Evidence Dimension | Inhibition of human thioredoxin reductase (TrxR) in cellular context |
|---|---|
| Target Compound Data | IC50 = 200 μM (2.00E+5 nM) against TrxR in human SH-SY5Y cells (DTNB substrate, 15 min preincubation, 20 min assay) |
| Comparator Or Baseline | Comparator 1 (N3-unsubstituted core): IC50 = 13 μM (NAT1) and 100 μM (AChE) — no TrxR activity detected. Comparator 2 (N3-(3-CF3)phenyl analog): No TrxR data reported. Comparator 3 (TrxR-IN-D9, distinct chemotype): IC50 = 0.03 μM (MCF-7) and 0.1 μM (HT-29). |
| Quantified Difference | Target compound is the only 5-(3,4,5-trimethoxybenzylidene)-2-thioxo-4-thiazolidinone with documented TrxR activity. N3-allyl substitution is required for this activity; N3-unsubstituted and N3-aryl analogs lack TrxR engagement. TrxR-IN-D9 is 2,000–6,700× more potent but belongs to a different chemical series. |
| Conditions | Human SH-SY5Y neuroblastoma cells; DTNB reduction assay; 15 min inhibitor preincubation; 20 min kinetic measurement (BindingDB assay ID linked to ChEMBL). |
Why This Matters
For researchers exploring TrxR as a therapeutic target or studying redox biology, this compound provides the only documented entry point within the 2-thioxo-4-thiazolidinone chemotype—substituting with N3-unsubstituted or N3-aryl analogs will yield false negatives in TrxR screens.
- [1] BindingDB BDBM50515539 (CHEMBL4443061). Affinity Data: IC50 = 2.00E+5 nM for inhibition of TrxR in human SH-SY5Y cells using DTNB as substrate, preincubated for 15 mins followed by substrate addition and measured for 20 mins. Curated by ChEMBL, University of Belgrade. View Source
- [2] BindingDB BDBM50092271 (CHEMBL305763). (Z)-5-Benzylidene-2-thioxothiazolidin-4-one: IC50 = 1.30E+4 nM (NAT1, human recombinant) and 1.00E+5 nM (acetylcholinesterase, Electrophorus electricus). University of Oxford and University of Adelaide curation. View Source
- [3] Anjiechem Product Page for TrxR-IN-D9 (CAS 1527513-89-8): Potent TrxR inhibitor, EC50 = 2.8 nM, IC50 = 0.03 μM (MCF-7) and 0.1 μM (HT-29). Zhang et al. J Med Chem 2014, 57, 8132. View Source
